REACTION_CXSMILES
|
[H][H].N[C:4]1[CH:19]=[CH:18][C:7]2=[N:8][N:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[OH:17])[N:10]=[C:6]2[CH:5]=1.[N+](C1C=CC(O)=C(N=NC2C=CC=CC=2O)C=1C1C=CC=CC=1)([O-])=O.C1(N)C=CC=CC=1N.NC1C=CC=CC=1O>>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:19]=[CH:18][C:7]2=[N:8]1
|
Name
|
benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C(=NN(N2)C2=C(C=CC=C2)O)C=C1
|
Name
|
nitrophenylazophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1)O)N=NC1=C(C=CC=C1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |